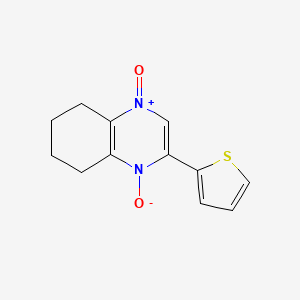![molecular formula C23H33P B14141945 Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane CAS No. 255835-84-8](/img/structure/B14141945.png)
Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl is an organophosphorus compound that serves as a ligand in various catalytic processes. It is known for its steric bulk and electron-donating properties, making it a valuable component in transition metal-catalyzed reactions. This compound is particularly useful in cross-coupling reactions, where it enhances the reactivity and selectivity of the catalysts involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl typically involves the reaction of 2-bromobiphenyl with di-tert-butylphosphine. The reaction is carried out under inert conditions, often using a palladium catalyst to facilitate the coupling process. The reaction conditions usually include a base such as potassium tert-butoxide and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as toluene or dichloromethane.
Major Products
The major products formed from these reactions are often complex organic molecules, including biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric bulk and electron-donating properties of the phosphine group enhance the reactivity and selectivity of the metal center, leading to efficient catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
JohnPhos: (2-Biphenylyl)di-tert-butylphosphine
XPhos: 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
SPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(Di-tert-butylphosphino)-2’-isopropylbiphenyl is unique due to its specific steric and electronic properties, which make it particularly effective in enhancing the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. Its structure allows for efficient coordination with transition metals, leading to high catalytic activity and stability .
Properties
CAS No. |
255835-84-8 |
|---|---|
Molecular Formula |
C23H33P |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ditert-butyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C23H33P/c1-17(2)18-13-9-10-14-19(18)20-15-11-12-16-21(20)24(22(3,4)5)23(6,7)8/h9-17H,1-8H3 |
InChI Key |
FNHBWYLUBOXRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
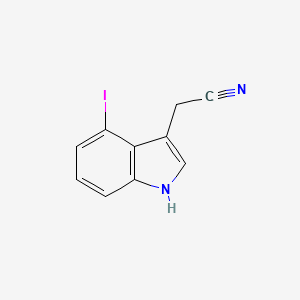
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
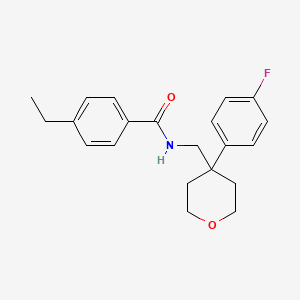

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
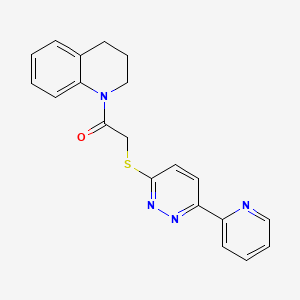
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
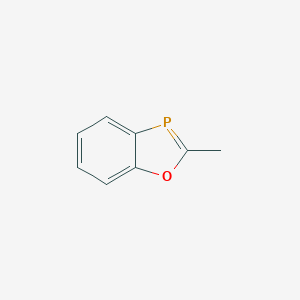
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
